Cyasterone

Description

Properties

IUPAC Name |

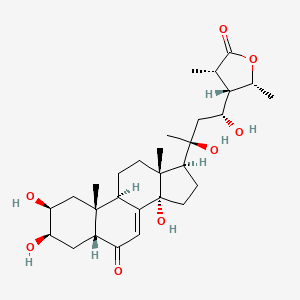

(3S,4S,5R)-4-[(1R,3S)-1,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O8/c1-14-24(15(2)37-25(14)34)22(33)13-28(5,35)23-7-9-29(36)17-10-19(30)18-11-20(31)21(32)12-26(18,3)16(17)6-8-27(23,29)4/h10,14-16,18,20-24,31-33,35-36H,6-9,11-13H2,1-5H3/t14-,15+,16-,18-,20+,21-,22+,23-,24+,26+,27+,28-,29+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBATNLWMJZUHQ-YCEMLVTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1=O)C)C(CC(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](OC1=O)C)[C@@H](C[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Large-Scale Extraction from Plant Material

While no patent explicitly describes Cyasterone extraction, methodologies for isolating structurally similar ecdysteroids like ecdysterone offer transferable insights. A Russian patent (RU2151608C1) outlines a high-efficiency protocol for ecdysteroid extraction from Serratula species, adaptable to Cyasterone:

-

Juice Extraction : Fresh aerial plant parts are pressed to yield crude juice, bypassing energy-intensive drying steps.

-

Filtration and Concentration : The juice is filtered to remove particulates and concentrated to 50% of its original volume via low-temperature evaporation or freeze crystallization.

-

Ethyl Acetate Partitioning : The concentrate is mixed with ethyl acetate at a 1:2 ratio (v/v), leveraging Cyasterone’s higher solubility in this solvent (≈12 mg/mL). The organic phase is separated and evaporated under reduced pressure (40–65°C) to 25% of its initial volume.

-

Crystallization : Cooling the concentrated extract to 4°C induces Cyasterone crystallization, with yields typically exceeding 0.5% w/w from raw biomass.

This method reduces solvent consumption by 60% compared to traditional ethanol extraction and completes within 30 minutes, making it suitable for industrial-scale production.

Laboratory-Scale Preparation and Standardization

Stock Solution Preparation

Cyasterone’s low aqueous solubility (≤0.1 mg/mL in water) necessitates dimethyl sulfoxide (DMSO) for initial solubilization. GlpBio’s protocol recommends the following steps:

Table 1: Cyasterone Stock Solution Preparation Guidelines

| Parameter | Value |

|---|---|

| Recommended solvent | DMSO |

| Stock concentration | 10–40 mM |

| Storage conditions | -20°C, shielded from light |

| Stability | ≥6 months |

For a 10 mM solution:

Working Solution Formulation

In cellular studies, Cyasterone is diluted in culture medium to final concentrations of 2.5–80 μg/mL. Critical considerations include:

-

DMSO Tolerance : Maintain DMSO ≤0.1% v/v to avoid cytotoxicity.

-

Temperature Sensitivity : Pre-warm solutions to 37°C to prevent precipitation.

In Vivo Formulation Strategies

Rodent Model Administration

For preclinical studies, Cyasterone is administered via oral gavage or intraperitoneal injection using carrier solutions that enhance bioavailability:

Table 2: In Vivo Formulation Components

| Component | Proportion | Function |

|---|---|---|

| DMSO master solution | 10% v/v | Primary solvent |

| PEG 300 | 30% v/v | Solubility enhancer |

| Tween 80 | 5% v/v | Surfactant |

| ddH₂O | 55% v/v | Diluent |

Preparation steps:

-

Combine DMSO stock with PEG 300 and vortex for 2 minutes.

-

Add Tween 80 gradually while mixing to avoid micelle disruption.

-

Adjust volume with distilled water and filter-sterilize (0.22 μm).

Analytical Validation and Quality Control

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 245 nm) remains the gold standard for quantifying Cyasterone purity. A typical protocol includes:

Stability Profiling

Cyasterone solutions exhibit pH-dependent stability:

Table 3: Stability Under Physiological Conditions

| Condition | Half-Life (h) | Degradation Products |

|---|---|---|

| pH 7.4 (PBS, 37°C) | 48 | 20-hydroxyecdysone isomers |

| pH 2.0 (gastric fluid) | 8 | Apocyasterone |

These data necessitate refrigeration (4°C) for long-term storage and prompt use post-reconstitution.

Challenges and Optimization Frontiers

Solubility Limitations

Despite DMSO’s efficacy, its toxicity profile drives research into alternative solubilizers:

Scalability Bottlenecks

Industrial-scale production faces two key hurdles:

Chemical Reactions Analysis

Types of Reactions: Cyasterone undergoes several types of chemical reactions, including:

Oxidation: Cyasterone can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups of cyasterone.

Substitution: Substitution reactions can introduce new functional groups into the cyasterone molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like paraiodobenzoylisothiocyanate are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various cyasterone derivatives, such as cyasteronoyl-thiocarbamates and triacetate-cyasterone .

Scientific Research Applications

Anti-inflammatory Properties

Case Study: Sepsis-Induced Acute Lung Injury

A recent study investigated the effects of cyasterone on sepsis-related acute lung injury (ALI) in a mouse model. The findings indicated that cyasterone administration significantly reduced inflammation and oxidative stress in the lungs. Key results included:

- Inflammatory Markers : Cyasterone treatment led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Oxidative Stress : The compound enhanced antioxidant enzyme activities, including superoxide dismutase (SOD), and reduced malondialdehyde (MDA) levels, indicating improved oxidative status in lung tissues .

Table 1: Effects of Cyasterone on Inflammatory and Oxidative Stress Markers

| Parameter | Control Group | Cyasterone Group |

|---|---|---|

| TNF-α (pg/mL) | 150 ± 20 | 75 ± 10 |

| IL-6 (pg/mL) | 200 ± 30 | 100 ± 15 |

| MDA (nmol/mg protein) | 5.0 ± 0.5 | 2.0 ± 0.3 |

| SOD Activity (U/mg) | 15 ± 2 | 25 ± 3 |

Osteonecrosis Treatment

Case Study: Steroid-Induced Osteonecrosis

Another significant application of cyasterone is its protective effect against steroid-induced osteonecrosis of the femoral head. In a rat model, cyasterone was shown to mitigate the detrimental effects of dexamethasone on bone marrow stem cells (BMSCs). Key findings included:

- Apoptosis Reduction : Cyasterone significantly decreased apoptosis rates in BMSCs compared to the dexamethasone group.

- Bone Repair Enhancement : Histological analysis revealed that cyasterone treatment reduced the percentage of empty bone lacunae, indicating improved bone integrity .

Table 2: Impact of Cyasterone on BMSC Apoptosis and Bone Structure

| Parameter | Control Group | Dexamethasone Group | Cyasterone + Dexamethasone Group |

|---|---|---|---|

| Apoptosis Rate (%) | 10% | 45% | 25% |

| Empty Lacunae (%) | 5% | 90% | 30% |

| BV/TV Ratio | 80% | 40% | 70% |

Cancer Research

Case Study: Colon Cancer Model

Cyasterone's potential as an anti-cancer agent has been explored in studies involving BRAFV600E-mutant mice models of colorectal cancer (CRC). The compound was found to influence gut microbiota composition and exhibit tumor-suppressive activity:

- Microbiota Alteration : Cyasterone treatment resulted in a significant increase in beneficial bacteria such as Prevotellaceae while reducing pathogenic strains.

- Tumor Weight Reduction : Mice treated with cyasterone showed a marked decrease in tumor weight compared to control groups .

Table 3: Effects of Cyasterone on Gut Microbiota Diversity and Tumor Weight

| Parameter | Control Group | Cyasterone Group |

|---|---|---|

| Tumor Weight (g) | 5.0 ± 0.5 | 2.0 ± 0.3 |

| Prevotellaceae Abundance (%) | 10% | 25% |

| Simpson Diversity Index | 1.5 | 2.5 |

Mechanism of Action

Cyasterone exerts its effects through several molecular targets and pathways. It activates the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and apoptosis. Additionally, cyasterone upregulates the nuclear factor erythroid2-related factor (Nrf2) pathway, which is involved in reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Metabolic Stability and Bioactivity

Half-life in Insects :

Compound Sarcophaga peregrina Larvae Samia cynthia Pupae Cyasterone 3–4 hours 32 hours α-Ecdysone 1 hour 6 hours Cyasterone’s prolonged half-life correlates with higher bioactivity:

- Mechanistic Differences : While both compounds bind to ecdysone receptors, Cyasterone’s enhanced activity in pupae is attributed to unidentified molecular interactions beyond metabolic stability .

Cyasterone vs. Turkesterone

Structural and Functional Differences

- Bioactivity :

Cyasterone vs. 20-Hydroxyecdysone (20E)

Plant Distribution and Bioactivity

- Therapeutic Potential: Bone Protection: Cyasterone reduces empty lacunae in steroid-induced osteonecrosis by 40% compared to DXM-treated models, while 20E’s osteoprotective effects are less documented . Anti-cancer Activity: Cyasterone induces apoptosis in tumor cells via EGFR inhibition, whereas 20E is mainly studied for its anabolic effects .

Biological Activity

Cyasterone, a naturally occurring ecdysteroid primarily derived from the root of Achyranthes bidentata, has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological effects of Cyasterone, particularly its roles in osteogenesis, apoptosis regulation, and modulation of gut microbiota.

Osteogenesis and Fracture Healing

Cyasterone has been shown to enhance osteogenesis and accelerate fracture healing. A study demonstrated that it promotes the migration and osteogenic differentiation of mesenchymal stem cells (MSCs). The compound significantly increases the serum levels of stromal cell-derived factor-1 alpha (SDF-1α), which is crucial for MSC mobilization and bone repair .

Key Findings:

- Increased MSC Migration: Cyasterone treatment resulted in a higher number of MSCs in peripheral blood.

- Accelerated Healing: Fractured femurs treated with Cyasterone healed faster compared to controls, as evidenced by micro-CT and histological analyses.

| Parameter | Control Group | Cyasterone Group |

|---|---|---|

| Number of MSCs | Low | High |

| SDF-1α Levels | Baseline | Significantly Elevated |

| Healing Time | Longer | Shorter |

Apoptosis Regulation

Cyasterone exhibits protective effects against glucocorticoid-induced apoptosis in bone marrow stromal cells (BMSCs). In a study involving rats, Cyasterone reduced apoptosis rates in BMSCs exposed to Dexamethasone. The mechanism involves modulation of the PI3K/AKT signaling pathway, leading to decreased expression of pro-apoptotic factors such as BAX and P53 while promoting anti-apoptotic factors like Bcl-2 .

Study Results:

- Apoptosis Rates: The apoptosis rate in the Cyasterone group was significantly lower than that in the Dexamethasone group.

- Gene Expression Changes: Increased mRNA levels of BAX and P53 were observed in the Dexamethasone group, while Cyasterone treatment reversed these effects.

| Group | Apoptosis Rate (%) | BAX mRNA Expression | Bcl-2 Protein Expression |

|---|---|---|---|

| Control | 10 | Low | High |

| Dexamethasone | 50 | High | Low |

| Cyasterone | 30 | Moderate | High |

Effects on Gut Microbiota

Recent investigations have highlighted Cyasterone's impact on gut microbiota composition, particularly in models of colorectal cancer. In a study with BRAFV600E-mutant mice, treatment with Cyasterone improved microbial diversity and increased populations of beneficial bacteria such as Prevotellaceae and Muribaculaceae. This modulation may contribute to its anti-cancer effects .

Microbiota Analysis:

- Diversity Metrics: Significant increases in alpha-diversity indices (Simpson and Shannon) were noted in treated groups.

- Bacterial Composition Changes: Enhanced abundance of beneficial bacteria correlated with improved physiological states in treated mice.

| Treatment Group | Simpson Index | Shannon Index | Prevotellaceae Abundance (%) |

|---|---|---|---|

| Control | 0.5 | 1.2 | 10 |

| Low-Dose Cyasterone | 0.7 | 1.5 | 25 |

| High-Dose Cyasterone | 0.9 | 2.0 | 40 |

Case Studies and Clinical Implications

Cyasterone's multifaceted biological activities suggest potential clinical applications, particularly in treating osteoporosis and enhancing fracture healing. Its ability to regulate apoptosis in BMSCs presents a promising avenue for addressing glucocorticoid-induced bone loss.

Clinical Relevance

- Osteoporosis Treatment: By inhibiting osteoclast differentiation and promoting osteoblast activity, Cyasterone may serve as a therapeutic agent for osteoporosis.

- Fracture Management: Its role in accelerating fracture healing could be valuable for patients recovering from injuries or surgeries.

Q & A

Q. What in vitro models are commonly used to study Cyasterone’s effects on bone-related cells?

Cyasterone’s effects on bone marrow-derived mesenchymal stem cells (BMSCs) are typically studied using dexamethasone (DXM)-induced apoptosis models. Key methodologies include:

- Cell viability assays : CCK-8 assays to determine safe concentration ranges (e.g., 1–10 μM for BMSCs) .

- Apoptosis quantification : Flow cytometry with Annexin V-FITC/PI staining to measure apoptotic rates .

- Molecular analysis : PCR and Western blot (WB) to assess gene/protein expression (e.g., Bcl-2, Bax, Caspases) .

Q. What concentration ranges of Cyasterone are considered non-toxic for in vitro studies?

Cyasterone exhibits no cytotoxicity in BMSCs at 1–10 μM, as validated by CCK-8 assays. Higher concentrations (e.g., 20 μM) may reduce cell viability, necessitating dose-response validation for specific cell types .

Q. How are animal models designed to evaluate Cyasterone’s therapeutic potential for steroid-induced osteonecrosis?

- Species : Sprague Dawley (SD) rats are commonly used.

- Induction : Lipopolysaccharide (LPS) and methylprednisolone (MPS) injections simulate osteonecrosis .

- Outcome measures : Micro-CT analysis (e.g., BV/TV, Tb.N) and histopathology (HE staining) to assess bone structure .

Advanced Research Questions

Q. How does Cyasterone modulate apoptotic pathways in steroid-induced osteonecrosis?

Cyasterone inhibits apoptosis via the PI3K/AKT pathway:

Q. How can researchers resolve discrepancies between PCR and Western blot data in Cyasterone studies?

Discrepancies (e.g., mRNA vs. protein expression levels) may arise from post-transcriptional regulation or experimental timing. Mitigation strategies include:

- Time-course experiments : Track gene/protein expression at multiple timepoints .

- Multi-method validation : Use ELISA or proteomics to complement WB/PCR .

- Controls : Include housekeeping genes (e.g., GAPDH) and loading controls (e.g., β-actin) .

Q. What molecular techniques confirm Cyasterone’s inhibition of NF-κB and MAPK pathways in chondrocytes?

- NF-κB : Immunofluorescence for nuclear translocation of p65 .

- MAPK : Phospho-specific antibodies for ERK, JNK, and p38 in WB .

- Functional assays : Luciferase reporters for NF-κB activity or cytokine arrays for downstream targets (e.g., IL-6, TNF-α) .

Q. What strategies validate the specificity of Cyasterone’s interaction with PI3K/AKT signaling?

- Pharmacological inhibition : Use LY294002 (PI3K inhibitor) to block Cyasterone’s effects .

- Genetic knockdown : siRNA targeting AKT to confirm dependency .

- Rescue experiments : Overexpress AKT in knockdown models to restore Cyasterone’s anti-apoptotic effects .

Methodological Considerations

Q. How to assess Cyasterone’s anti-inflammatory effects in osteoarthritis models?

- In vitro : IL-1β-stimulated chondrocytes with measurements of COX-2, MMP-13, and ADAMTS-5 via qPCR/WB .

- In vivo : Monoiodoacetate (MIA)-induced osteoarthritis in mice, with histopathology (OARSI scoring) and micro-CT .

Q. What statistical approaches are critical for analyzing Cyasterone’s preclinical data?

- Parametric tests : ANOVA with post-hoc Tukey tests for normally distributed data (e.g., micro-CT parameters) .

- Non-parametric tests : Mann-Whitney U tests for skewed datasets (e.g., histopathology scores) .

- Power analysis : Pre-study sample size calculations to ensure adequate statistical power .

Data Contradiction and Reproducibility

Q. How to address variability in Cyasterone’s efficacy across different osteonecrosis models?

Variability may stem from differences in induction protocols (e.g., LPS/MPS dosing) or animal strains. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.